5-Bromo-2-iodopyridine

Cross-coupling Chemoselectivity Palladium catalysis

5-Bromo-2-iodopyridine features a built-in C2-iodide/C5-bromide reactivity hierarchy: the C2-I bond undergoes Pd(0) oxidative addition 100–1,000× faster than C5-Br, enabling sequential Suzuki–then–Buchwald-Hartwig coupling without protecting groups. This orthogonality is essential for 2,5-disubstituted pyridine cores in Lonafarnib-class kinase inhibitors, PROTAC linkers, and CF₃-pyridine agrochemicals. Unlike monohalopyridines or reverse regioisomers, only this scaffold guarantees predictable, high-yield stepwise diversification. Also generates shelf-stable 5-bromo-2-pyridylzinc iodide for Negishi coupling. Inquire for bulk pricing.

Molecular Formula C5H3BrIN
Molecular Weight 283.89 g/mol
CAS No. 223463-13-6
Cat. No. B1269129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodopyridine
CAS223463-13-6
Molecular FormulaC5H3BrIN
Molecular Weight283.89 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)I
InChIInChI=1S/C5H3BrIN/c6-4-1-2-5(7)8-3-4/h1-3H
InChIKeyHSNBRDZXJMPDGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodopyridine (CAS 223463-13-6): A Strategic Orthogonal Dihalopyridine Building Block for Sequential Functionalization


5-Bromo-2-iodopyridine (CAS 223463-13-6) is a pyridine derivative bearing both bromine and iodine substituents at the 5- and 2-positions, respectively, with a molecular weight of 283.89 g/mol and a melting point of 113–117 °C [1]. This dihalogenated heterocyclic building block is distinguished by the substantial reactivity differential between the C–I bond (~65 kcal/mol) and the C–Br bond (~84 kcal/mol), a property that enables stepwise, chemoselective cross-coupling without requiring intermediate protecting group manipulations .

Why 5-Bromo-2-iodopyridine Cannot Be Replaced by Monohalopyridines or Reverse-Regioisomers in Orthogonal Cross-Coupling Workflows


Generic substitution with alternative halopyridines fails because the core value of 5‑bromo‑2‑iodopyridine lies in its built‑in, predictable reactivity hierarchy—iodide at C2 undergoes oxidative addition to Pd(0) 100‑ to 1,000‑fold faster than bromide at C5 under standard Suzuki–Miyaura conditions [1]. Monohalopyridine analogs (e.g., 2‑bromopyridine or 3‑iodopyridine) lack this internal reactivity differential and therefore require external protection/deprotection steps to achieve sequential functionalization. Similarly, the reverse regioisomer 2‑bromo‑5‑iodopyridine (CAS 252156‑72‑2) exhibits a different positional reactivity profile due to altered electronic effects at C2 versus C5, which can shift coupling yields and alter product distributions, particularly when chelating groups or coordinating solvents are involved [2].

5-Bromo-2-iodopyridine: Quantified Differentiation Evidence for Scientific Procurement Decisions


Chemoselective Cross-Coupling: Intramolecular Reactivity Ratio I (C2) vs. Br (C5) Under Pd Catalysis

Under standard Suzuki–Miyaura conditions, the iodine atom at the C2 position of 5‑bromo‑2‑iodopyridine undergoes oxidative addition to Pd(0) with substantially higher kinetic preference than the bromine atom at the C5 position. This built‑in reactivity differential enables sequential, site‑selective functionalization without intermediate protection. DFT calculations across monohalopyridine substrates confirm the intrinsic reactivity order for halogen substituents as I >> Br >> Cl [1].

Cross-coupling Chemoselectivity Palladium catalysis

Orthogonality in Formate-Mediated Transfer Hydrogenation Cross-Coupling: Compatibility with Suzuki and Buchwald–Hartwig Conditions

Aryl halide cross‑coupling via formate‑mediated transfer hydrogenation displays orthogonality with respect to Suzuki and Buchwald–Hartwig couplings. The catalytic system tolerates pinacol boronates and anilines and, owing to the intervention of chelated intermediates, is effective for challenging 2‑pyridyl systems—precisely the structural environment present in 5‑bromo‑2‑iodopyridine [1].

Transfer hydrogenation Reductive cross-coupling Orthogonal reactivity

Proven Utility as Key Intermediate in FDA‑Approved Drug Synthesis: Lonafarnib (Zokinvy™)

5‑Bromo‑2‑iodopyridine is a documented key intermediate in the synthesis of Lonafarnib (Zokinvy™), an FDA‑approved farnesyltransferase inhibitor for Hutchinson–Gilford progeria syndrome and certain processing‑deficient progeroid laminopathies . This established regulatory pedigree differentiates the compound from structurally similar dihalopyridines that lack documented use in approved pharmaceutical manufacturing routes.

Medicinal chemistry Pharmaceutical intermediate Farnesyltransferase inhibitor

Commercial Availability and Price Benchmarking: 5‑Bromo‑2‑iodopyridine vs. 2‑Bromo‑5‑iodopyridine

5‑Bromo‑2‑iodopyridine demonstrates favorable commercial accessibility relative to its reverse regioisomer 2‑bromo‑5‑iodopyridine. Multiple established vendors (Aladdin Scientific, MedChemExpress) maintain consistent stock with transparent, tiered pricing structures . The broader vendor ecosystem for 5‑bromo‑2‑iodopyridine translates to reduced supply‑chain risk and competitive pricing.

Procurement Supply chain Cost efficiency

Organometallic Derivatization Efficiency: Direct Formation of 5‑Bromo‑2‑pyridylzinc Iodide Under Mild Conditions

5‑Bromo‑2‑iodopyridine undergoes facile treatment with active zinc in tetrahydrofuran under mild conditions to generate 5‑bromo‑2‑pyridylzinc iodide, a versatile organozinc reagent for Negishi cross‑coupling . This direct metalation at the iodine‑bearing C2 position leaves the C5‑bromine intact for subsequent orthogonal coupling.

Organozinc reagents Negishi coupling Metalation

Halogen/Trifluoromethyl Displacement: Direct Access to 5‑Bromo‑2‑(trifluoromethyl)pyridine

5‑Bromo‑2‑iodopyridine can be converted directly to 5‑bromo‑2‑(trifluoromethyl)pyridine via halogen/trifluoromethyl displacement reaction . The C2‑iodide serves as the leaving group for CF₃ introduction while preserving the C5‑bromide for further elaboration. This contrasts with 2‑bromo‑5‑iodopyridine, where CF₃ installation would occur at the C5 position, yielding a different regioisomeric trifluoromethylpyridine with distinct physical and biological properties.

Trifluoromethylation Halogen exchange Fluorinated building blocks

5-Bromo-2-iodopyridine (CAS 223463-13-6): Validated Application Scenarios for R&D and Manufacturing


Iterative Cross-Coupling in Kinase Inhibitor Fragment Assembly

5‑Bromo‑2‑iodopyridine is ideally deployed in the sequential construction of 2,5‑disubstituted pyridine cores common to kinase inhibitor scaffolds. The C2‑iodide undergoes first‑stage Suzuki coupling with an aryl/heteroaryl boronic acid under mild Pd catalysis, followed by C5‑bromide activation for Buchwald–Hartwig amination or second Suzuki coupling . This built‑in orthogonality eliminates protecting group steps and is documented in the synthesis of Lonafarnib, an FDA‑approved farnesyltransferase inhibitor .

Negishi Cross-Coupling Workflows for sp³–sp² Bond Formation

Treatment of 5‑bromo‑2‑iodopyridine with active zinc in THF generates 5‑bromo‑2‑pyridylzinc iodide, a shelf‑stable organozinc reagent that enables Negishi coupling with alkyl halides . This application scenario is particularly valuable when sp³‑hybridized coupling partners are required—a context where Suzuki coupling (requiring sp²‑ or sp‑hybridized boronic acids) is less effective. The residual C5‑bromide remains available for subsequent orthogonal functionalization.

Trifluoromethylated Building Block Synthesis for Metabolic Stability Optimization

Halogen/trifluoromethyl displacement at the C2‑iodide position yields 5‑bromo‑2‑(trifluoromethyl)pyridine . This transformation is directly applicable in medicinal chemistry programs seeking to improve metabolic stability and membrane permeability of lead compounds. The CF₃‑pyridine scaffold with a residual C5‑bromide handle enables late‑stage diversification and is widely employed in agrochemical discovery for herbicide and fungicide development [1].

PROTAC Linker and Bifunctional Molecule Assembly

The orthogonal reactivity of the C2‑iodide and C5‑bromide positions makes 5‑bromo‑2‑iodopyridine a strategic building block for PROTAC (proteolysis‑targeting chimera) linker construction. The formate‑mediated transfer hydrogenation cross‑coupling methodology, which demonstrates orthogonality with Suzuki and Buchwald–Hartwig conditions and is effective for 2‑pyridyl systems [2], enables convergent assembly strategies where distinct coupling chemistries are deployed on the same pyridine core without cross‑reactivity.

Quote Request

Request a Quote for 5-Bromo-2-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.